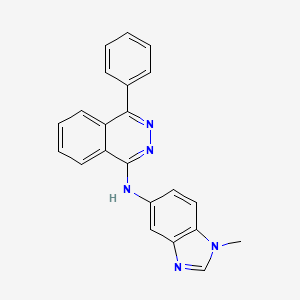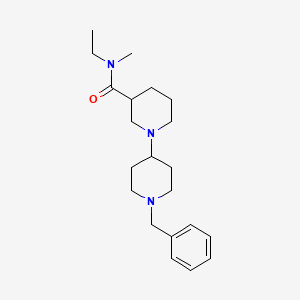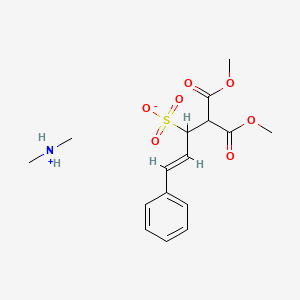![molecular formula C20H20F3NO2 B6003432 (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as JNJ-42165279 and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT2C receptor. This results in a decrease in dopamine release and an increase in serotonin release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase serotonin release in the nucleus accumbens. It has also been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area. These effects may contribute to its potential therapeutic effects in psychiatric disorders.
実験室実験の利点と制限
One advantage of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders. However, one limitation is its partial agonist activity, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for the study of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone. One potential direction is to investigate its potential therapeutic effects in animal models of psychiatric disorders. Another potential direction is to investigate its potential as a tool for studying the dopamine D2 receptor and the serotonin 5-HT2C receptor. Finally, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor make it a potential candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
合成法
The synthesis of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone involves a series of chemical reactions. The starting material is 3-methoxybenzaldehyde, which is reacted with 2,3,6-trifluorobenzylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 3-chloro-4-fluorobenzoyl chloride to form the final product, (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone.
科学的研究の応用
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
(3-methoxyphenyl)-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-6-2-4-13(10-15)20(25)14-5-3-9-24(11-14)12-16-17(21)7-8-18(22)19(16)23/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPRDVAWAOQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

methanone](/img/structure/B6003390.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)